2-Amino-5-(piperidin-1-yl)benzonitrile
Description
2-Amino-5-(piperidin-1-yl)benzonitrile (CAS: 13514-93-7) is a benzonitrile derivative featuring an amino group at the 2-position and a piperidin-1-yl substituent at the 5-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are commonly associated with receptor-binding capabilities, particularly in serotonin receptor modulation . Its molecular formula is C₁₂H₁₄N₃, with a molecular weight of 200.26 g/mol. Limited solubility data are available, but its piperidine moiety suggests moderate lipophilicity, which may influence pharmacokinetic properties .
Properties
CAS No. |
13514-93-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-amino-5-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c13-9-10-8-11(4-5-12(10)14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
InChI Key |
PFVGLFKHQGRTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(piperidin-1-yl)benzonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(piperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino and piperidinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor interactions .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Impact on Properties
- Piperidine vs. Piperazine: Piperazine-containing analogs (e.g., 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile) exhibit enhanced solubility due to the basic nitrogen in piperazine, favoring aqueous environments .
- Substituent Effects : Methyl groups on the piperidine ring (e.g., 2-(4-Methylpiperidin-1-yl)benzonitrile) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Receptor Binding and Pharmacological Potential
- Serotonin Receptor Affinity: The piperidine-benzonitrile scaffold is shared with BTPN, a compound demonstrating nanomolar affinity for 5HT1a receptors (Ki < 10 nM) .
- Selectivity: Piperazine derivatives (e.g., 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile) may exhibit higher selectivity between 5HT1a and 5HT7 receptors compared to piperidine analogs, as seen in related studies .
Biological Activity
2-Amino-5-(piperidin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of an amino group and a piperidine ring contributes to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to inflammation and cancer progression. This inhibition can modulate pathways involved in tumor growth and immune response.
- Receptor Modulation : It acts on neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in neuropsychiatric disorders. The benzoylpiperidine fragment is known for its role in the development of atypical antipsychotic agents .
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | |
| MCF-7 (Breast) | 75.3 | |
| COV318 (Ovarian) | 9.28 | |
| OVCAR-3 (Ovarian) | 92.0 |
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Neuropharmacological Effects
The compound's interaction with serotonin receptors has been linked to potential applications in treating mood disorders and schizophrenia. It shows competitive inhibition characteristics, which may enhance its therapeutic efficacy .
Case Studies
- Antitumor Activity : A study evaluated the efficacy of this compound in pancreatic ductal adenocarcinoma (PDAC). The compound demonstrated significant antiproliferative activity, leading researchers to propose further optimization for enhanced potency .
- Neuropsychiatric Applications : In another study, the compound was tested for its effects on neurotransmitter uptake, revealing a six-fold increase in potency compared to non-fluorinated analogs. This suggests potential use in treating depression and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
